molecular formula C31H26N2O B565577 (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone CAS No. 176721-02-1

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone

Cat. No.: B565577
CAS No.: 176721-02-1
M. Wt: 442.5 g/mol
InChI Key: ZXHLCLMKNSXZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone” is a meticulously synthesized compound, known for its intricate molecular architecture . It is used extensively as an invaluable tool in the pursuit of novel therapeutic interventions, serving as a catalyst for drug synthesis and a benchmark for pharmaceutical exploration . It has a molecular weight of 444.58 .


Synthesis Analysis

The synthesis of “this compound” is quite complex and involves multiple steps . A common synthesis method involves the reaction of phenylboronic acid and 1-(triphenyl)methanone imine to produce (2,3-dimethylphenyl)[1-(triphenyl)-1H-imidazol-4-yl]ketone, which is then subjected to a redox reaction to yield the target product .


Molecular Structure Analysis

The molecular formula of “this compound” is C31H26N2O .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation . The Wittig alkenylation reaction provides a convenient step for the synthesis of medetomidine without requiring methylation and dehydration steps, which are problematic processes in the previous methods .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dry, sealed environment at room temperature .

Scientific Research Applications

Metabolomics of Methadone

A study by Dinis-Oliveira (2016) delves into the metabolomics of methadone, emphasizing the variability in pharmacokinetics and pharmacodynamics among individuals. This research highlights the significance of understanding metabolic pathways and interactions for optimizing therapeutic strategies. The insights from this study could inform research on the metabolism of other complex molecules, including “(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone,” by providing a framework for investigating metabolic profiles and potential drug interactions.

Cryopreservation of MicroorganismsHubálek (2003) reviews the cryoprotective additives (CPAs) used in the cryopreservation of microorganisms Hubálek, 2003. The study categorizes various chemical compounds based on their efficacy and highlights the complexities of cryopreservation. Understanding the roles and mechanisms of different CPAs could offer valuable perspectives for researchers studying the stability and preservation of chemical compounds, including the specific interactions and stability considerations of “this compound.”

Oxidoreductive Enzyme Applications

Research by Husain and Husain (2007) explores the use of redox mediators in treating organic pollutants with oxidoreductive enzymes Husain & Husain, 2007. This study provides insights into the degradation and transformation of recalcitrant compounds, emphasizing the enhancement of enzymatic efficiency through redox mediators. The findings could be extrapolated to research involving “this compound,” particularly in understanding its environmental impact, degradation pathways, or potential applications in bioremediation.

Development of Heterogeneous Catalysts

The development of heterogeneous catalysts for the dehydration of methanol to dimethyl ether is reviewed by Bateni and Able (2018) Bateni & Able, 2018. This research outlines the state of the art in catalyst preparation and analysis, providing a comprehensive overview of the catalysts involved in the methanol dehydration reaction. The methodologies and insights from this study could be relevant for research on “this compound,” especially in contexts requiring the understanding of catalytic processes or the development of new catalysts for specific chemical reactions.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

“(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone” is widely used in the pharmaceutical field as a drug intermediate and raw material for organic synthesis . It has anti-inflammatory, antitumor, and antibacterial pharmacological activities . As such, it holds promise for the development of new therapeutic interventions.

Biochemical Analysis

Biochemical Properties

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and affecting their biological activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. By modulating this pathway, this compound can impact cell growth and apoptosis. Furthermore, this compound can alter the expression of certain genes, leading to changes in protein synthesis and cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it can inhibit the activity of certain kinases by competing with ATP for binding to the active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. The degradation products can have different biological activities, which can complicate the interpretation of experimental results. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At high doses, it can be toxic, leading to adverse effects such as liver damage or disruption of normal cellular function. The threshold for these effects can vary depending on the specific animal model and the route of administration .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and can further interact with other metabolic pathways. The interaction with these enzymes can also affect the metabolic flux and the levels of certain metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound can affect its biological activity and its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the mitochondria, where it can affect cellular metabolism and energy production .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone involves the reaction of 2,3-dimethylbenzoyl chloride with 1-trityl-1H-imidazole-4-carbaldehyde in the presence of a base to form the intermediate product, which is then treated with a reducing agent to obtain the final compound.", "Starting Materials": ["2,3-dimethylbenzoyl chloride", "1-trityl-1H-imidazole-4-carbaldehyde", "base", "reducing agent"], "Reaction": ["Step 1: 2,3-dimethylbenzoyl chloride is added to a solution of 1-trityl-1H-imidazole-4-carbaldehyde in the presence of a base such as triethylamine or pyridine.", "Step 2: The reaction mixture is stirred at room temperature for several hours until the intermediate product is formed.", "Step 3: The intermediate product is then treated with a reducing agent such as sodium borohydride or lithium aluminum hydride to obtain the final compound, (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone." ] }

CAS No.

176721-02-1

Molecular Formula

C31H26N2O

Molecular Weight

442.5 g/mol

IUPAC Name

(2,3-dimethylphenyl)-(1-tritylimidazol-4-yl)methanone

InChI

InChI=1S/C31H26N2O/c1-23-13-12-20-28(24(23)2)30(34)29-21-33(22-32-29)31(25-14-6-3-7-15-25,26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-22H,1-2H3

InChI Key

ZXHLCLMKNSXZEJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(=O)C2=CN=CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Thereafter (2,3-dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanol (III) is oxidised with an oxidizing agent, preferably manganese (IV) oxide, to yield (2,3-dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanone (IV):
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
(2,3-dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanone

Synthesis routes and methods II

Procedure details

A mixture of (2,3-dimethylphenyl)(1-trityl-lH-imidazol-5-yl)methanol, (Intermediate 6) (2.4 g, 7.4 mmol) in CH2Cl2 (60 mL) was treated with manganese(IV) oxide, activated (commercially available from Aldrich): MnO2 (2.8 g, 32.3 mmol) at room temperature. The mixture was heated at 60° C. for 2 hours. The mixture was then cooled to room temperature and filtered through celite and the solvent was removed under vacuum. The residue was purified by MPLC with 3 to 5% MeOH:CH2Cl2 to give (2,3-dimethylphenyl)(l-trityl-lH-imidazol-5-yl)methanone, (Intermediate 7), 1.48 g, (62%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
2.8 g
Type
catalyst
Reaction Step Three
Name
(2,3-dimethylphenyl)(l-trityl-lH-imidazol-5-yl)methanone
Yield
62%

Synthesis routes and methods III

Procedure details

A mixture of (2,3-dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol, (Intermediate 2) (2.3 g, 5.18 mmol) in CH2Cl2 (40 mL) was treated with manganese(IV) oxide, activated (commercially available from Aldrich): MnO2 (4.5 g, 52 mmol) at rt. The mixture was heated to 60° C. for 2 h. The mixture was then cooled to rt and filtered through celite and the solvent was removed under vacuum. The residue was purified by MPLC with 3 to 5% MeOH:CH2Cl2 to give (2,3-dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone, (Intermediate 3) (2.2 g, 96%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
4.5 g
Type
catalyst
Reaction Step Three
Name
(2,3-dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone
[Compound]
Name
Intermediate 3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.